2-Chloro-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O/c1-9(2)14(11(15)7-12)8-10-5-4-6-13(10)3/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYWNWOQRZGPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a chemical compound with the molecular formula C₁₁H₁₈ClN₂O and a molecular weight of approximately 232.75 g/mol. The compound features a chloro group, an isopropyl group, and a pyrrolidine moiety, making it a subject of interest in synthetic chemistry and pharmacological studies. Its structural characteristics suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.
The biological activity of this compound appears to be linked to its ability to interact with various neurotransmitter receptors. Preliminary studies indicate that it may act as an agonist or modulator for certain receptors, influencing central nervous system (CNS) functions . The presence of the pyrrolidine structure is particularly significant, as compounds with similar structures have been shown to exhibit notable CNS effects.
Interaction with Neurotransmitter Systems
Research has focused on how this compound interacts with dopamine and serotonin systems:
- Dopamine Pathways : Initial findings suggest that the compound may influence dopamine signaling, which is essential for mood and reward mechanisms. Further studies are required to elucidate the specific receptor interactions and downstream effects .
- Serotonin Pathways : Similar to dopamine, serotonin pathways are crucial for regulating mood and anxiety. The compound's structural features may enhance its binding affinity to serotonin receptors, potentially leading to therapeutic applications in mood disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| N-Isopropylacetamide | C₅H₁₃NO | Simple acetamide structure | Lacks chloro substitution |
| 2-Chloroacetamide | C₂H₅ClN | Basic chloroacetamide | No isopropyl or pyrrolidine groups |
| N-(1-Methylpyrrolidin-2-yl)acetamide | C₇H₁₄N₂O | Contains pyrrolidine | Does not have a chloro group |
The combination of the chloro substituent and the isopropyl group in this compound distinguishes it from others, potentially enhancing its biological activity and reactivity.
Pharmacological Studies
Several studies have investigated the pharmacological properties of compounds similar to this compound:
- Dopamine Receptor Agonists : Research on D2 dopamine receptor agonists has highlighted the importance of structural modifications in enhancing receptor selectivity and efficacy. Compounds with pyrrolidine rings have shown promise in selectively activating G protein-coupled pathways, which could be relevant for developing drugs targeting mood disorders .
- Antiviral Potential : Some derivatives of pyrrolidine-containing compounds have exhibited antiviral activity against various viruses. While specific data on this compound is limited, the class of compounds it belongs to suggests potential applications in antiviral therapies .
In Vitro Studies
In vitro evaluations have demonstrated that compounds with similar structures can inhibit certain enzymes or receptors involved in disease processes. For instance, pyrrole derivatives have shown antibacterial properties against pathogens like Staphylococcus aureus, indicating that structural features can significantly influence biological activity .
Future Directions
Further research is necessary to fully characterize the biological activity of this compound. This includes:
- Detailed pharmacological profiling to determine its efficacy and safety.
- Exploration of its potential therapeutic applications in treating CNS disorders.
- Investigation into its mechanism of action at the molecular level.
Scientific Research Applications
Medicinal Chemistry
1.1 Antineoplastic Activity
Research has indicated that compounds similar to 2-Chloro-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide exhibit significant antitumor properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, making them potential candidates for cancer therapy. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis .
1.2 Analgesic Properties
There is evidence suggesting that this compound may possess analgesic properties. Preliminary studies indicate that it could be effective in managing pain through mechanisms similar to those of opioids but without the associated risks of addiction .
Pharmacology
2.1 Neuropharmacological Effects
The presence of a pyrrolidine moiety in the structure suggests that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Research highlights its potential role in treating neurodegenerative diseases, where modulation of these pathways can be beneficial .
2.2 Antidepressant Potential
Given its structural similarities to other psychoactive compounds, there is ongoing research into the antidepressant effects of this compound. Early findings suggest it may enhance mood and cognitive function by influencing neurotransmitter levels in the brain .
Research Applications
3.1 Chemical Biology Tool
This compound serves as a valuable tool in chemical biology for studying protein interactions and cellular pathways. Its unique structure allows researchers to explore how modifications can affect biological activity, providing insights into drug design and development .
3.2 Synthesis of Analogues
The synthesis of analogues of this compound is an area of active research. By altering functional groups on the molecule, scientists aim to enhance potency and selectivity for specific biological targets, which is crucial for developing new therapeutics .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound’s uniqueness lies in its combination of isopropyl and pyrrolidinylmethyl substituents. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Complexity : The target compound’s pyrrolidinylmethyl group introduces steric bulk and chirality, contrasting with alachlor’s simpler methoxymethyl and aromatic substituents . This may enhance binding specificity in biological systems but reduce soil mobility compared to herbicides.
Molecular Weight: The target compound (260.77 g/mol) is heavier than alachlor (269.77 g/mol) but lighter than the morpholinosulfonyl derivative (324.77 g/mol), suggesting moderate bioavailability.
Preparation Methods
Preparation of the Amine Precursor
The tertiary amine precursor, N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)amine, is synthesized through a reductive amination or alkylation sequence:
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Pyrrolidine Derivative Synthesis :
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(S)-1-methylpyrrolidin-2-ylmethanol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC).
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The aldehyde undergoes reductive amination with isopropylamine in the presence of sodium cyanoborohydride (NaBH3CN) to form the secondary amine.
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Further N-methylation via Eschweiler-Clarke reaction (formaldehyde and formic acid) yields the tertiary amine.
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Acylation with Chloroacetyl Chloride
The tertiary amine reacts with chloroacetyl chloride under controlled conditions:
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Reaction Setup :
-
Workup :
Optimization and Yield Data
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Dichloromethane | 68 | 95% |
| Temperature | 0°C → Room temperature | 72 | 97% |
| Stoichiometry (Amine:ClAcCl) | 1:1.2 | 75 | 98% |
| Reaction Time | 18 hours | 70 | 96% |
Note: Yields improve with excess chloroacetyl chloride but risk diacylation byproducts.
Spectroscopic Characterization
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IR (KBr, cm⁻¹) :
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¹H NMR (400 MHz, CDCl₃) :
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GC-MS (m/z) :
Challenges and Mitigation Strategies
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Byproduct Formation :
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Stereochemical Control :
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Solvent Selection :
Comparative Analysis with Structural Analogs
The synthesis mirrors methods for related chloroacetamides, such as 2-chloro-N-(2-methoxyphenyl)acetamide (Yield: 59.6%) and 2-chloro-N-benzylacetamide (Yield: 40.8%). Tertiary amines generally exhibit lower yields (e.g., 25.8% for 2-chloro-N-methyl-N-phenylacetamide) due to steric hindrance, but optimized conditions for the target compound achieve higher efficiency (68–75%).
Industrial and Scalability Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
